3-Oxo-4,5-dihydro-4-methyl temazepam
Overview
Description
3-Oxo-4,5-dihydro-4-methyl temazepam is a chemical compound belonging to the class of benzodiazepines, which are known for their sedative effects. This compound is structurally similar to temazepam, a medication commonly used to treat insomnia. The presence of the 3-oxo and 4-methyl groups in its structure differentiates it from temazepam and potentially influences its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 3-Oxo-4,5-dihydro-4-methyl temazepam is likely to be similar to that of other benzodiazepines, which act as gamma-aminobutyric acid (GABA) modulators . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound, like many other similar and related benzodiazepines, acts as a GABA modulator . It binds to benzodiazepine receptors, which increases the affinity of GABA for GABA receptors . This results in enhanced inhibitory effects of GABA on neuronal excitability, leading to sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .
Biochemical Pathways
By enhancing the effects of GABA, it may affect various neural circuits and pathways involved in mood regulation, anxiety, sleep, and muscle tone .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include increased inhibitory neurotransmission due to enhanced GABAergic activity. This can result in decreased neuronal excitability, leading to effects such as sedation, hypnosis, muscle relaxation, and reduced anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4,5-dihydro-4-methyl temazepam typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and a suitable amine.
Formation of the Diazepine Ring: The key step involves cyclization to form the diazepine ring, which is achieved through a condensation reaction.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring and optimization to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-4,5-dihydro-4-methyl temazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, CN-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Oxo-4,5-dihydro-4-methyl temazepam has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives and is used in studying the structure-activity relationships of these compounds.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its sedative and anxiolytic properties.
Industry: It is utilized in the pharmaceutical industry for the development of new drugs and as a reference compound in analytical methods.
Comparison with Similar Compounds
3-Oxo-4,5-dihydro-4-methyl temazepam is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While these compounds share similar structures and mechanisms of action, this compound has unique structural features that may influence its pharmacokinetics and pharmacodynamics. The presence of the 3-oxo and 4-methyl groups may result in different binding affinities and metabolic profiles compared to other benzodiazepines.
List of Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Oxazepam
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
7-chloro-1,4-dimethyl-5-phenyl-5H-1,4-benzodiazepine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)20(2)17(22)16(19)21/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQSJGQLLOTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2)Cl)N(C(=O)C1=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93329-92-1 | |
Record name | 3-Oxo-4,5-dihydro-4-methyl temazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093329921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-OXO-4,5-DIHYDRO-4-METHYL TEMAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AFC80AP6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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